molecular formula C10H14O B2988803 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane CAS No. 2260930-71-8

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane

Cat. No.: B2988803
CAS No.: 2260930-71-8
M. Wt: 150.221
InChI Key: IRXSWBWFYYUYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a methoxy group at the 4-position and an ethynyl group at the 1-position. The bicyclo[2.2.1]heptane scaffold is renowned for its structural rigidity and presence in bioactive molecules, such as camphor and santalols . The ethynyl group provides a reactive sp-hybridized carbon, enabling click chemistry and further functionalization, while the methoxy group contributes to electronic modulation and solubility. This compound is commercially available as a synthetic building block , suggesting its utility in medicinal chemistry and materials science.

Properties

IUPAC Name

1-ethynyl-4-methoxybicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSWBWFYYUYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260930-71-8
Record name 1-ethynyl-4-methoxybicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Ethynylation: An ethynyl group is introduced to the bicyclo[2.2.1]heptane core through a reaction with an appropriate ethynylating agent under controlled conditions.

Chemical Reactions Analysis

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the bicyclo[2.2.1]heptane scaffold significantly influence reactivity, polarity, and applications. Key comparisons include:

Table 1: Substituent Comparison of Bicyclo[2.2.1]heptane Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Ethynyl-4-methoxybicyclo[2.2.1]heptane Ethynyl (C≡CH), Methoxy (-OCH₃) C₁₀H₁₂O Reactive building block; potential for click chemistry
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid Methoxy (-OCH₃), Carboxylic acid (-COOH) C₉H₁₄O₃ Pharmaceutical intermediate; enhanced water solubility due to -COOH
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane Methoxyphenyl (-C₆H₄OCH₃), Phenyl (-C₆H₅) C₂₅H₂₄O Asymmetric synthesis; steric hindrance from aryl groups
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane Methoxy (-OCH₃), Trimethyl (-CH₃) C₁₁H₂₀O Hydrophobic; identified in natural amber
Bicyclo[2.2.1]heptane-1-methanol, 4-fluoro-, 4-methylbenzenesulfonate Fluoro (-F), Tosylate (-OTs) C₁₅H₁₉FO₃S Electrophilic reactivity; sulfonate ester for nucleophilic substitution

Key Observations:

  • Ethynyl Group : The sp-hybridized carbon in 1-ethynyl-4-methoxybicyclo[2.2.1]heptane enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs with carboxylic acid or aryl groups .
  • Methoxy Group : Enhances electron density, influencing regioselectivity in reactions like Diels-Alder (DA), as seen in oxy-functionalized bicyclo derivatives .

Spectroscopic and Analytical Comparisons

  • NMR Characterization : Ethynyl protons resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from methoxy (δ 3.2–3.5 ppm) or aromatic protons (δ 6.5–7.5 ppm) . Trifluoroacetylation of hydroxyl groups in related bicyclo compounds aids in signal assignment .
  • Mass Spectrometry : The molecular ion peak for 1-ethynyl-4-methoxybicyclo[2.2.1]heptane (MW 148.2) differs significantly from bulkier analogs like C₂₅H₂₄O (MW 340.5) .

Biological Activity

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The chemical structure of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can be represented as follows:

C9H10O\text{C}_9\text{H}_{10}\text{O}

This compound features a bicyclic framework with an ethynyl group and a methoxy substituent, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro assays have shown that 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane can induce cytotoxicity in certain cancer cell lines, indicating potential applications in oncology.

The mechanisms through which 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108085
505060
1002030

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.